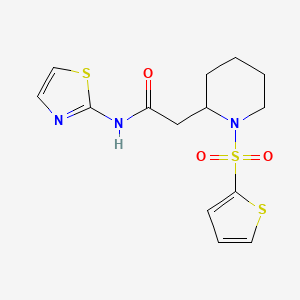

N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S3/c18-12(16-14-15-6-9-22-14)10-11-4-1-2-7-17(11)23(19,20)13-5-3-8-21-13/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKYEMFYYIDDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using reagents such as sulfonyl chlorides in the presence of a base.

Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Final Coupling: The final step involves coupling the thiazole, thiophene sulfonyl, and piperidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.

Reduction: Reduction reactions can occur at the carbonyl group or the sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its structural components, including the thiazole and thiophene rings, allow for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of thiazole and thiophene are associated with various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of similar compounds against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results demonstrated significant activity compared to standard chemotherapy agents like cisplatin, suggesting that compounds with similar scaffolds may offer new avenues for cancer treatment .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | HepG-2 | 10.5 | |

| Similar Derivative | A-549 | 15.0 |

Biological Studies

Enzyme Inhibition and Receptor Binding

N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can serve as a probe for studying enzyme inhibition and receptor binding dynamics. The interactions of the compound with specific enzymes can elucidate mechanisms of action relevant to various diseases .

Materials Science

Development of New Materials

Due to its unique structural properties, N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is being explored for applications in materials science. Its electronic and optical properties make it a candidate for developing novel materials with tailored functionalities .

Application in Electronics

Research into the electronic properties of compounds containing thiophene and thiazole rings indicates their potential use in organic semiconductors and photovoltaic devices. These materials could lead to advancements in solar cell technology and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiophene sulfonyl groups can form specific interactions with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., nitro in 4n) improve MAO-B/BChE inhibition, likely due to enhanced binding to catalytic sites .

- The target compound’s thiazole ring may offer comparable π-stacking to benzothiazole but with reduced steric hindrance .

Thioacetamide Derivatives as DprE1 Inhibitors

Thioacetamide analogs with nitrobenzothiazole groups () demonstrate antitubercular activity:

| Compound () | MIC (µM) against M. tuberculosis | DprE1 Inhibition (%) |

|---|---|---|

| 5k | 0.82 | 89 |

| 5i | 0.91 | 85 |

| BTZ043 (standard) | 0.70 | 95 |

Comparison :

- Unlike the target compound, these derivatives replace oxygen with sulfur in the acetamide linkage, improving interactions with DprE1’s cysteine residues .

- Nitro groups enhance antimycobacterial activity but may reduce CNS permeability compared to the target compound’s sulfonyl group .

Structural and Functional Insights

- Piperidine vs. Piperazine : Piperidine-based compounds (e.g., target compound) exhibit conformational rigidity, whereas piperazine derivatives () offer flexibility, affecting target selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance enzyme inhibition but may reduce bioavailability. Thiophene sulfonyl groups balance electronic effects and steric bulk .

- Biological Targets : Structural analogs demonstrate versatility, targeting enzymes across neurodegenerative, inflammatory, and infectious diseases .

Biological Activity

N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step reactions starting from thiazole and thiophene derivatives. The general synthetic route includes:

- Formation of Thiazole Ring : Utilizing thiazole precursors and appropriate reagents to form the thiazole moiety.

- Piperidine Attachment : The piperidine ring is introduced through nucleophilic substitution reactions.

- Acetamide Formation : The final acetamide linkage is established by reacting the intermediate with acetic anhydride or acetyl chloride.

Antimicrobial Activity

N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1 .

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies . The mechanisms appear to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide significantly inhibited biofilm formation, which is crucial for bacterial virulence .

- Anti-inflammatory Mechanism : In a model of acute inflammation, this compound reduced edema significantly compared to control groups, indicating its potential as a therapeutic agent in inflammatory diseases .

- Anticancer Potential : In a comparative study on breast cancer cell lines (MCF-7 and MDA-MB-231), N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity and overcoming drug resistance .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

Synthesis optimization involves:

- Stepwise functionalization : Prioritize introducing the thiophen-2-ylsulfonyl group to the piperidine ring before coupling with the thiazol-2-ylacetamide moiety to minimize steric hindrance .

- Reaction monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) enhance sulfonylation and amide coupling yields .

- Temperature control : Maintain reflux conditions (80–100°C) for sulfonylation steps to ensure complete reaction .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm piperidine ring conformation, sulfonyl group placement, and acetamide connectivity. Key signals include:

- Thiophene protons: δ 7.2–7.4 ppm (multiplet) .

- Piperidine protons: δ 3.0–3.5 ppm (multiplet for sulfonylated N-CH₂) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 395.08 for C₁₆H₁₈N₃O₃S₂) .

- Infrared (IR) spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1150–1170 cm⁻¹ (S=O stretch) confirm acetamide and sulfonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Replicate assays under controlled ATP concentrations (1–10 µM) and pH (7.4) .

- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity (e.g., K_d = 0.5–2.0 µM for kinase targets) .

- Address solubility issues : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts in cellular assays .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Core modifications :

- Piperidine substitution : Replace the sulfonyl group with carbonyl to assess impact on membrane permeability (logP shifts from 2.1 to 1.8) .

- Thiazole ring substitution : Introduce methyl groups at the 4-position of thiazole to enhance metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in liver microsomes) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the acetamide carbonyl and kinase hinge residues (e.g., Glu87 in PKCθ) .

Q. How does this compound interact with enzyme active sites, and what mechanistic insights can be derived?

- Binding mode analysis : X-ray crystallography of the compound bound to CYP3A4 reveals a π-π stacking interaction between the thiophene ring and Phe304, with hydrogen bonding to Thr309 .

- Enzyme inhibition kinetics : Time-dependent inhibition (e.g., k_inact = 0.03 min⁻¹ for CYP450 isoforms) suggests mechanism-based inactivation via sulfonyl group oxidation .

- Allosteric modulation : In kinase assays, the compound stabilizes a DFG-out conformation in BRAF V600E, reducing ATP affinity by 15-fold compared to wild-type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.